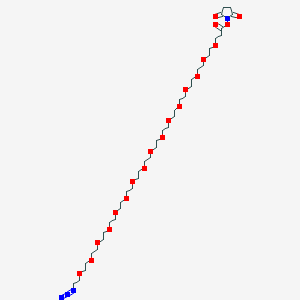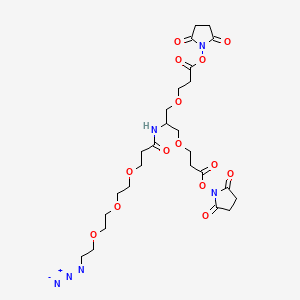
N-(Azido-PEG3)-N-bis(PEG4-Boc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azido-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG)-based proteolysis targeting chimeric (PROTAC) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system . This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce PEG chains.
Boc Protection: The final step involves the protection of the terminal amine groups with tert-butyloxycarbonyl (Boc) groups to yield the final product.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .
化学反応の分析
Types of Reactions: N-(Azido-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No additional catalysts are required, making it suitable for biological applications.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical and biological applications .
科学的研究の応用
N-(Azido-PEG3)-N-bis(PEG4-Boc) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-Boc) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The azide group in N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of PROTACs .
類似化合物との比較
N-(Azido-PEG3)-N-Boc-PEG4-Boc: Another PEG-based PROTAC linker with similar properties.
N-(Azido-PEG4)-N-Boc-PEG4-Boc: A variant with a longer PEG chain, offering different solubility and biocompatibility characteristics.
N-(Azido-PEG2)-N-Boc-PEG4-Boc: A shorter PEG chain variant, providing different linker flexibility and reactivity.
Uniqueness: N-(Azido-PEG3)-N-bis(PEG4-Boc) is unique due to its balanced PEG chain length, which offers optimal solubility, biocompatibility, and reactivity for a wide range of applications .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O15/c1-37(2,3)56-35(43)7-13-45-19-25-51-31-33-54-29-23-49-17-11-42(10-16-48-22-28-53-27-21-47-15-9-40-41-39)12-18-50-24-30-55-34-32-52-26-20-46-14-8-36(44)57-38(4,5)6/h7-34H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIRASVYTYNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














